molecular formula C8H15BO4 B11743398 [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid

[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid

Cat. No.: B11743398
M. Wt: 186.02 g/mol
InChI Key: RNFYWYDHMXWZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in various coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid typically involves the reaction of a boronic acid derivative with a suitable alkene. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, boronic acids are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools for studying enzyme mechanisms .

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. For example, they are investigated as proteasome inhibitors for cancer treatment .

Industry

Industrially, this compound is used in the production of polymers and materials with unique properties. Its ability to form stable bonds with various functional groups makes it a versatile building block .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-(Tert-butoxycarbonyl)phenylboronic acid
  • 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid offers unique reactivity due to its specific functional groups. The presence of the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions .

Properties

Molecular Formula

C8H15BO4

Molecular Weight

186.02 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]-4-oxobut-1-enyl]boronic acid

InChI

InChI=1S/C8H15BO4/c1-8(2,3)13-7(10)5-4-6-9(11)12/h4,6,11-12H,5H2,1-3H3

InChI Key

RNFYWYDHMXWZST-UHFFFAOYSA-N

Canonical SMILES

B(C=CCC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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